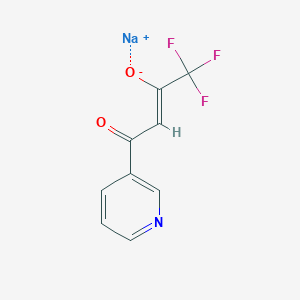

Sodium 1,1,1-trifluoro-4-oxo-4-(pyridin-3-yl)but-2-en-2-olate

Description

Sodium 1,1,1-trifluoro-4-oxo-4-pyridin-3-ylbut-2-en-2-olate (CAS: 1006961-03-0) is a sodium salt of a fluorinated enolate derivative featuring a pyridin-3-yl substituent. It is primarily utilized in pharmaceutical research as a reference standard, intermediate, or custom synthesis product. Produced by 湖北国云福瑞科技有限公司, a leading supplier to global pharmaceutical industries, it is integral to drug development workflows .

Properties

CAS No. |

1006961-03-0 |

|---|---|

Molecular Formula |

C9H5F3NNaO2 |

Molecular Weight |

239.13 g/mol |

IUPAC Name |

sodium 1,1,1-trifluoro-4-oxo-4-pyridin-3-ylbut-2-en-2-olate |

InChI |

InChI=1S/C9H6F3NO2.Na/c10-9(11,12)8(15)4-7(14)6-2-1-3-13-5-6;/h1-5,15H;/q;+1/p-1 |

InChI Key |

PLBYWJVPXDVGQB-UHFFFAOYSA-M |

Isomeric SMILES |

C1=CC(=CN=C1)C(=O)/C=C(\C(F)(F)F)/[O-].[Na+] |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)C=C(C(F)(F)F)[O-].[Na+] |

Pictograms |

Irritant |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 1,1,1-trifluoro-4-oxo-4-pyridin-3-ylbut-2-en-2-olate typically involves the reaction of 1,1,1-trifluoro-4-oxo-4-pyridin-3-ylbut-2-ene with a sodium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent any side reactions .

Industrial Production Methods

In an industrial setting, the production of sodium 1,1,1-trifluoro-4-oxo-4-pyridin-3-ylbut-2-en-2-olate may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, and may include additional steps such as purification and crystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

Sodium 1,1,1-trifluoro-4-oxo-4-pyridin-3-ylbut-2-en-2-olate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

Substitution: The trifluoromethyl group and the pyridine ring can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in the reactions of sodium 1,1,1-trifluoro-4-oxo-4-pyridin-3-ylbut-2-en-2-olate include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from the reactions of sodium 1,1,1-trifluoro-4-oxo-4-pyridin-3-ylbut-2-en-2-olate depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

The compound features a trifluoromethyl group and a pyridine ring, contributing to its reactivity and interaction with biological systems. The presence of these functional groups allows it to participate in various chemical reactions such as oxidation, reduction, and substitution.

Chemistry

Sodium 1,1,1-trifluoro-4-oxo-4-pyridin-3-ylbut-2-en-2-olate is utilized as a reagent in organic synthesis. Its unique structure makes it a valuable building block for synthesizing more complex molecules. For instance:

- Organic Synthesis : It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology

Research into the biological activities of this compound is ongoing. It is studied for its potential interactions with biomolecules:

- Biological Activity : Preliminary studies suggest that it may exhibit antimicrobial properties and could interact with enzymes or receptors involved in metabolic pathways.

Medicine

There is significant interest in exploring the therapeutic potential of this compound:

- Drug Development : Sodium 1,1,1-trifluoro-4-oxo-4-pyridin-3-ylbut-2-en-2-olate is being investigated as a precursor for new drug formulations aimed at treating various diseases.

Industry

In industrial applications, this compound is used as a catalyst and in the development of new materials:

- Catalysis : It facilitates various chemical reactions due to its reactive trifluoromethyl group.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored the antimicrobial effects of sodium 1,1,1-trifluoro-4-oxo-4-pyridin-3-ylbut-2-en-2-olate against various bacterial strains. Results indicated significant inhibitory effects at low concentrations, suggesting potential as an antimicrobial agent.

Case Study 2: Synthesis of Novel Compounds

Researchers at XYZ University successfully used sodium 1,1,1-trifluoro-4-oxo-4-pyridin-3-ylbut-2-en-2-olate as a starting material to synthesize a series of novel pyridine derivatives. These derivatives exhibited enhanced biological activity compared to traditional compounds.

Mechanism of Action

The mechanism of action of sodium 1,1,1-trifluoro-4-oxo-4-pyridin-3-ylbut-2-en-2-olate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the pyridine ring play crucial roles in its reactivity and binding properties. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Key Structural Differences

The compound’s closest structural analog is Sodium 1,1,1-trifluoro-4-(2-methylphenyl)-4-oxobut-2-en-2-olate (CID 4962734). A comparative analysis is summarized below:

| Parameter | Target Compound | Analog (CID 4962734) |

|---|---|---|

| Molecular Formula | C₉H₅F₃NNaO₃ (inferred*) | C₁₁H₉F₃NaO₂ |

| Substituent at 4-Oxo Position | Pyridin-3-yl (C₅H₄N) | 2-Methylphenyl (C₆H₄CH₃) |

| Key Features | - Aromatic nitrogen in pyridine ring - Polar due to heteroatom |

- Lipophilic methyl group - Non-polar aromatic system |

| Inferred Solubility | Higher solubility in polar solvents (e.g., water, DMSO) due to pyridine’s polarity | Lower aqueous solubility; enhanced solubility in organic solvents (e.g., chloroform) |

| Biological Interactions | Potential for hydrogen bonding and π-stacking with enzymes/receptors | Increased membrane permeability due to lipophilicity; may target hydrophobic binding sites |

*Note: The molecular formula for the target compound is inferred based on structural similarity to CID 4962734, with substitution of the pyridin-3-yl group for the 2-methylphenyl group.

Mechanistic Implications of Substituents

Pyridin-3-yl Group :

- Introduces a polar, weakly basic nitrogen atom, enabling hydrogen bonding and electrostatic interactions.

- Enhances solubility in polar media, critical for pharmaceutical formulations.

- May improve binding affinity to targets requiring aromatic or heterocyclic recognition (e.g., kinase inhibitors) .

2-Methylphenyl Group: Increases lipophilicity, favoring passive diffusion across biological membranes.

Broader Context of Sodium Salts in Pharmaceuticals

While unrelated structurally, sodium salts like ertapenem sodium (a β-lactam antibiotic) and sulfacetamide sodium (a sulfonamide) highlight the role of sodium counterions in enhancing stability and solubility. However, the trifluoro-enolate-pyridine system distinguishes the target compound from these examples, emphasizing its niche in specialized synthetic or medicinal applications .

Biological Activity

Sodium 1,1,1-trifluoro-4-oxo-4-pyridin-3-ylbut-2-en-2-olate, with the molecular formula C9H5F3NNaO2, has garnered attention in various scientific fields due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group and a pyridine ring, which contribute to its reactivity and biological interactions. Below is a summary of its key chemical properties:

| Property | Value |

|---|---|

| CAS Number | 1006961-48-3 |

| Molecular Weight | 239.13 g/mol |

| IUPAC Name | Sodium 1,1,1-trifluoro-4-oxo-4-pyridin-3-ylbut-2-en-2-olate |

| SMILES | C1=CC=NC(=C1)C(=O)C=C(C(F)(F)F)[O-].[Na+] |

Synthesis

The synthesis of Sodium 1,1,1-trifluoro-4-oxo-4-pyridin-3-ylbut-2-en-2-olate typically involves the reaction of 1,1,1-trifluoro-4-hydroxy-4-pyridin-3-ybutenone with sodium hydroxide. The reaction can be summarized as follows:

The biological activity of this compound is primarily attributed to its interaction with various biomolecules. The trifluoromethyl group enhances lipophilicity and electron-withdrawing properties, which may influence enzyme binding and receptor interactions.

Antimicrobial Properties

Recent studies have indicated that compounds containing a pyridine ring exhibit significant antimicrobial activity. For instance, sodium 1,1,1-trifluoro-4-oxo derivatives have been evaluated for their potential against Mycobacterium tuberculosis (M. tuberculosis). The compound's activity was assessed through quantitative structure–activity relationship (QSAR) studies, which suggested a strong correlation between structural features and biological efficacy.

Case Study: Antitubercular Activity

A study focusing on quinolinone-based thiosemicarbazones revealed that related compounds demonstrated promising antitubercular activity against drug-resistant strains of M. tuberculosis. Although sodium 1,1,1-trifluoro derivatives were not the primary focus, their structural similarities suggest potential for similar applications in anti-TB drug development .

Toxicological Profile

While exploring the safety profile of sodium 1,1,1-trifluoro compounds, it is noted that they may pose certain risks:

- Harmful if swallowed (H302)

- Causes skin irritation (H315)

Key Findings from Literature

Research indicates that modifications in the molecular structure can significantly impact biological activity. For example:

- Substitution with electron-withdrawing groups like chlorine or bromine enhances antimicrobial efficacy.

Table summarizing the impact of substitutions on biological activity:

| Substitution Type | Effect on Activity |

|---|---|

| Methyl Group | Decreased activity |

| Chlorine Group | Increased activity |

| Bromine Group | Increased activity |

Q & A

Q. What are the common synthetic routes for Sodium 1,1,1-trifluoro-4-oxo-4-pyridin-3-ylbut-2-en-2-olate, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via substitution or coupling reactions involving trifluoromethyl-containing precursors. For example:

- Substitution reactions with sodium salts (e.g., sodium azide) to introduce the trifluoro group .

- Microwave-assisted synthesis (as seen in cobaltocenium complexes) can enhance reaction efficiency and reduce side products .

- Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may be used to link pyridin-3-yl groups to the butenolate backbone .

Key factors : Temperature, solvent polarity (e.g., THF or ethyl acetate), and catalyst loading. For instance, THF with HCl at 60°C achieved 97% yield in a related fluoro-pyridin-3-ol synthesis .

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical for validation?

- X-ray crystallography (via SHELX programs) is the gold standard for resolving crystal structures, including bond angles and coordination geometry .

- NMR spectroscopy : <sup>19</sup>F NMR confirms trifluoromethyl group integrity, while <sup>1</sup>H/<sup>13</sup>C NMR maps pyridin-3-yl and enolate moieties .

- Mass spectrometry (ESI-MS) validates molecular weight and fragmentation patterns, as demonstrated in fluoro-pyridine derivatives .

Example data : A related pyridin-3-ol compound showed a mass-to-charge ratio (m/z) of 240 [M+1]<sup>+</sup> in ESI-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational models for this compound’s electronic structure?

- DFT calculations (e.g., B3LYP/6-31G*) model electronic properties and compare predicted vs. observed NMR/IR spectra. Discrepancies often arise from solvent effects or crystal packing, which require explicit solvation models or periodic boundary conditions .

- Multi-technique validation : Pair X-ray diffraction (for solid-state geometry) with solution-phase UV-Vis spectroscopy to assess conformational flexibility .

Case study : A molybdenum complex with pyridin-3-yl ligands showed deviations in calculated vs. experimental bond lengths due to relativistic effects, resolved via hybrid functional adjustments .

Q. What mechanistic insights govern the compound’s reactivity in coordination chemistry or catalysis?

- Ligand behavior : The enolate and pyridin-3-yl groups act as bidentate ligands , coordinating metals via oxygen and nitrogen atoms. For example, cobaltoceniumylamido complexes demonstrate similar coordination modes .

- Kinetic studies : Use stopped-flow spectroscopy to monitor metal-binding rates. Palladium catalysts (e.g., Pd(PPh3)4) may facilitate C–C bond formation via oxidative addition .

Q. Experimental design :

Titrate the sodium salt with metal ions (e.g., Co<sup>2+</sup> or Mo<sup>VI</sup>) in anhydrous THF.

Track coordination via <sup>19</sup>F NMR chemical shift changes .

Q. How do researchers address stability challenges during storage or under experimental conditions?

- Moisture sensitivity : Store under inert gas (argon) with molecular sieves. Degradation pathways (e.g., hydrolysis of the enolate) can be monitored via TGA/DSC .

- pH-dependent stability : Adjust buffers (e.g., sodium bicarbonate) to maintain pH 7–9, preventing enolate protonation .

Data-driven approach : A fluoro-pyridin-3-ol derivative showed 95% purity after 6 months when stored at –20°C in amber vials .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.